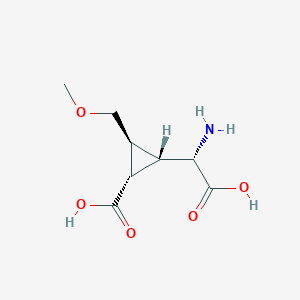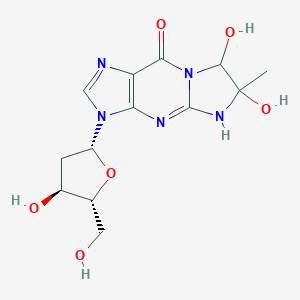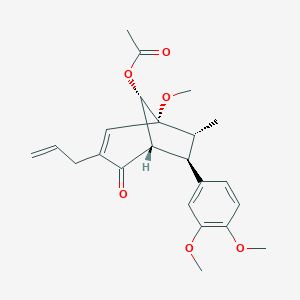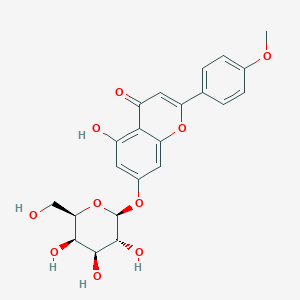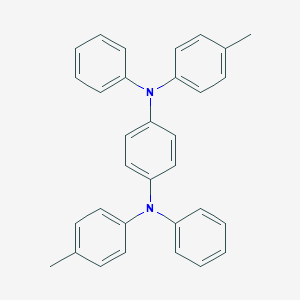
N,N'-ジフェニル-N,N'-ジ-p-トリルベンゼン-1,4-ジアミン
概要
説明
N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine is an organic compound belonging to the class of polyphenylamines. It is characterized by its ability to transport holes efficiently, making it a valuable material in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) .
科学的研究の応用
N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a hole transport material in organic electronics, particularly in OLEDs and OSCs.
Biology: Investigated for its potential use in biosensors due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
Target of Action
N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine, also known as 1,4-BENZENEDIAMINE, N1,N4-BIS(4-METHYLPHENYL)-N1,N4-DIPHENYL-, is primarily used as a hole transport layer (HTL) in optoelectronic devices . The primary target of this compound is the organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) where it facilitates the transport of charges .
Mode of Action
This compound acts as a hole stabilizing compound known as arylamines . It interacts with its targets by selectively extracting photogenerated charges from the photoactive layer. These charges are then transported to the corresponding electrode within the OLED or OSC devices .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the transport of charges in optoelectronic devices. In these devices, electrons and holes must be injected at an equal rate to achieve high efficiency .
Pharmacokinetics
Its properties such as transmittance values greater than 87% in the visible region, and the decline of urbach and bandgap energies with annealing temperatures, suggest that it has good stability and efficiency in optoelectronic devices .
Result of Action
The result of the action of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine is the efficient transport of charges in OLEDs and OSCs. This leads to high efficiency in these devices .
Action Environment
The action of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine can be influenced by environmental factors such as temperature. For instance, the impedance of the compound decreases with increasing annealing temperature, which confirms the semiconductor behavior of the films . This suggests that the compound’s action, efficacy, and stability can be manipulated via the annealing process .
生化学分析
Biochemical Properties
This suggests that it may interact with other molecules to facilitate the movement of electrical charges .
Molecular Mechanism
It’s known that this compound can facilitate the movement of electrical charges, suggesting that it may interact with other molecules at the molecular level
Temporal Effects in Laboratory Settings
Studies have shown that this compound has a phase transition at a high temperature of 190 °C, which may not affect its morphological stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diphenylamine and p-toluidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
類似化合物との比較
Similar Compounds
- N,N’-Diphenylbenzidine
- N,N’-Bis(4-methylphenyl)-N,N’-diphenyl-1,4-benzenediamine
- 4-Anilinotriphenylamine
Uniqueness
N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine stands out due to its unique combination of high thermal stability, excellent hole transport properties, and ease of synthesis. Compared to similar compounds, it offers better performance in optoelectronic applications, making it a preferred choice for researchers and industry professionals .
特性
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNVFRPAQRVHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584781 | |
| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138171-14-9 | |
| Record name | N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the permittivity of a solvent impact the charge-transfer complex formation between N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (MPDA) and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ)?
A1: Research indicates a strong correlation between solvent permittivity and the formation of charge-transfer complexes (CTCs) between MPDA and F4TCNQ. [] A permittivity threshold for highly favorable complex formation was observed at approximately 8-9. Solvents with permittivity values above this threshold, such as 1,2-dichloroethane, exhibit significantly larger equilibrium formation constants (KCT > 104) compared to solvents with lower permittivity (KCT < 103). [] This suggests that solvents with higher permittivity better stabilize the charge separation inherent in CTC formation, leading to more favorable complexation. Interestingly, chloroform, with a permittivity of 4.81, showed an unexpectedly high formation constant. This anomaly is attributed to specific solvent-solute interactions that stabilize the charge-separated complex in chloroform. []
Q2: Can you describe the thermodynamic characteristics of the complexation process between MPDA and F4TCNQ in solvents with different permittivities?
A2: Studies using temperature-dependent formation constants reveal that the thermodynamics of MPDA-F4TCNQ complexation are influenced by the solvent environment. In 1,2-dichloroethane (ϵ = 10.36), a solvent with relatively high permittivity, the complex formation is both enthalpically and entropically favorable. [] This suggests that both favorable electrostatic interactions and increased disorder contribute to complex stabilization in this solvent. In contrast, complexation in chlorobenzene (ϵ = 5.62), a lower permittivity solvent, also shows favorable enthalpy and entropy changes, but the magnitude of stabilization is lower compared to 1,2-dichloroethane. [] This highlights the role of solvent permittivity in modulating the thermodynamic driving forces for CTC formation.
Q3: What are the potential applications of understanding the impact of solvent environment on N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine's interactions with electron acceptors?
A3: This research provides valuable insights into controlling integer charge transfer in organic materials. [] By understanding the role of solvent permittivity in CTC formation, researchers can tailor the chemical environment to promote or inhibit charge transfer. This has significant implications for applications such as molecular doping, where precise control over charge carrier concentration is crucial for optimizing the electrical properties of organic semiconductors. Furthermore, this knowledge can be applied to design and develop new organic materials with enhanced performance in organic electronic devices, such as organic solar cells and transistors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


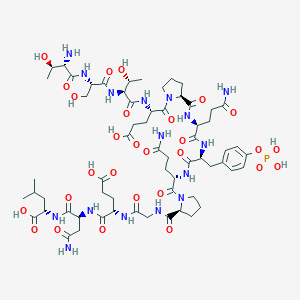
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
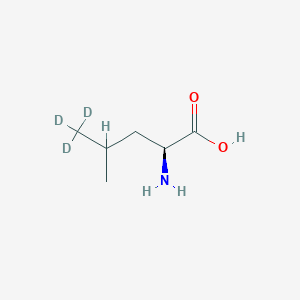
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)

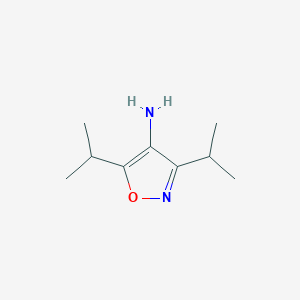
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)

